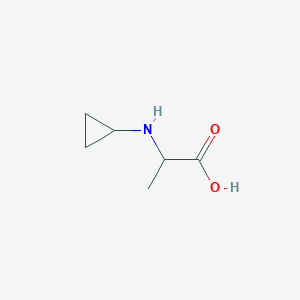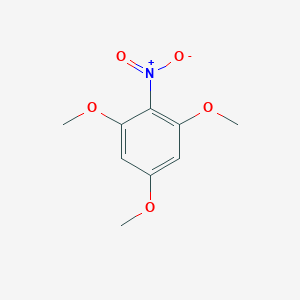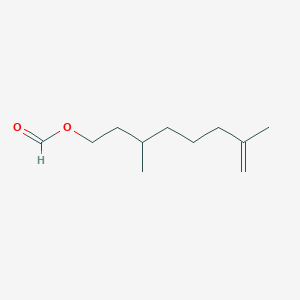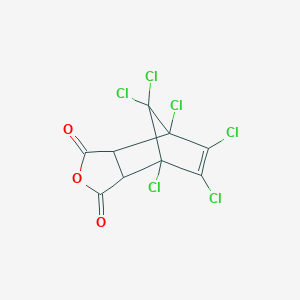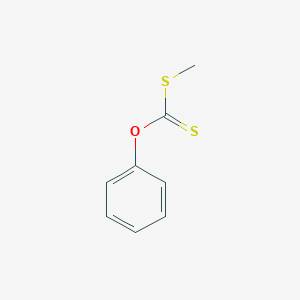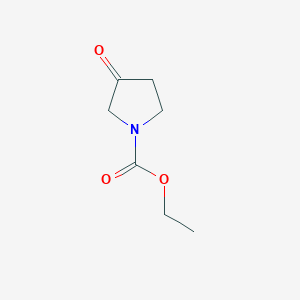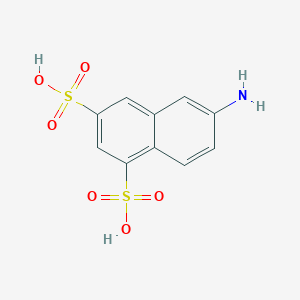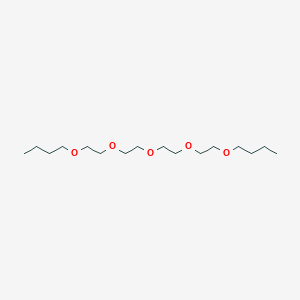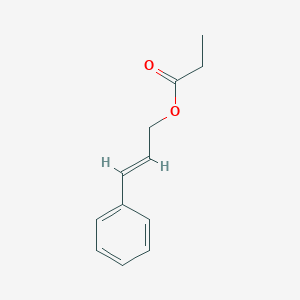
Cinnamyl propionate
Vue d'ensemble
Description
Cinnamyl propionate is a naturally occurring ester of cinnamic acid and propionic acid. It is a naturally occurring compound found in a variety of plant and animal species, including in the essential oils of cinnamon, clove, and mint. It is used in perfumery and as a flavoring agent in food and beverages. It has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Applications De Recherche Scientifique
Synthèse enzymatique
Le cinnamyl propionate peut être synthétisé à partir d'alcool cinnamylique et d'acide propionique dans des conditions sans solvant . Ce processus implique l'utilisation d'une lipase commerciale, la fermase CALB™ 10000, comme biocatalyseur . La conversion la plus élevée de this compound obtenue est de 87,89 % après 7 heures aux paramètres optimaux .
Agent aromatisant dans les produits alimentaires
Le this compound, comme d'autres esters aromatiques sucrés, est utilisé dans les produits alimentaires tels que les courges, les boissons, les confitures, les bonbons, les gelées, le sirop, les chocolats, les glaces et les produits laitiers . Il confère une saveur unique qui rehausse le goût de ces produits .
Ingrédient dans les parfums
Le this compound est un ingrédient essentiel utilisé pour la formulation dans les parfums, principalement dans les types de fragrances orientaux . Il sert de modificateur pour les articles épicés plus prononcés, ajoutant un parfum unique au parfum .
Produits de soins personnels
Les esters de cinnamyle, y compris le this compound, sont utilisés dans les produits de soins personnels . Leurs caractéristiques aromatiques les rendent appropriés pour une utilisation dans des produits tels que les lotions, les crèmes et les savons .
Produits pharmaceutiques et cosmétiques
Les esters à longue chaîne dérivés des acides gras, y compris le this compound, sont généralement utilisés dans les produits pharmaceutiques et cosmétiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0
Safety and Hazards
Mécanisme D'action
Target of Action
Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of this compound are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .
Mode of Action
This compound interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .
Biochemical Pathways
The synthesis of this compound affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .
Action Environment
The synthesis of this compound is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of this compound (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .
Analyse Biochimique
Biochemical Properties
Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in a solvent-free condition using a lipase biocatalyst . The esterification reaction involves various operating parameters such as enzyme loading, temperature, mole ratio, speed of agitation, and reusability of the enzyme . The highest conversion of this compound obtained is 87.89% after 7 hours at optimum parameters .
Cellular Effects
It is known that cinnamyl derivatives, which include this compound, have been reported to have antimicrobial and antifungal activities .
Molecular Mechanism
The molecular mechanism of this compound involves the esterification reaction of cinnamyl alcohol and propionic acid. This reaction is catalyzed by a lipase biocatalyst, specifically fermase CALB™ 10000 from Candida antarctica lipase B . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of this compound was observed to reach its highest conversion (87.89%) after 7 hours . The study of repeated use of the enzyme shows that it maintains 90% of its catalytic activity after six successive batches .
Metabolic Pathways
It is known that cinnamyl alcohol, a precursor to this compound, is involved in the lignin biosynthesis pathway .
Propriétés
IUPAC Name |
3-phenylprop-2-enyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJMNKPBUNHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047607 | |
| Record name | 3-Phenylprop-2-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-56-0 | |
| Record name | Cinnamyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylprop-2-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cinnamyl propionate and where is it found naturally?
A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []
Q2: How is this compound synthesized in a laboratory setting?
A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []
Q3: What is the safety profile of this compound for use in fragrances?
A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


